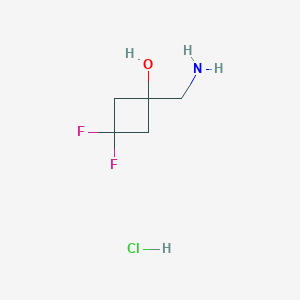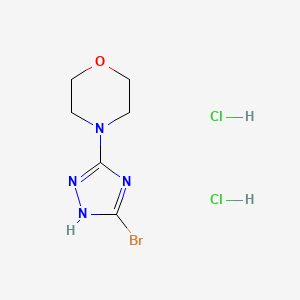
4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride: is a chemical compound with the molecular formula C6H9BrN4O.2ClH and a molecular weight of 305.99 g/mol . This compound is characterized by the presence of a brominated triazole ring attached to a morpholine ring, making it a versatile building block in various chemical syntheses .
作用机制
Target of Action
Compounds with a 1,2,4-triazole core are known to interact with various biological targets . For instance, 1,2,3-triazoles can inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
1,2,4-triazoles, in general, are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets through acyl group transfer, leading to changes in the target’s function.
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
生化分析
Biochemical Properties
Triazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some triazole derivatives have been shown to have cytotoxic activities against certain cancer cell lines , but it is unclear if this compound has similar effects
Molecular Mechanism
The molecular mechanism of action of 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride is not well-established. Some triazole derivatives have been shown to inhibit certain enzymes , but it is unclear if this compound has similar effects
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride typically involves the following steps :
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate precursor, such as 3-bromo-1H-1,2,4-triazole, with a suitable reagent under controlled conditions.
Attachment of the Morpholine Ring: The brominated triazole is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
化学反应分析
Types of Reactions:
4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the triazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are commonly used.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed.
Major Products Formed:
Substitution Products: Various substituted triazole derivatives.
Oxidation Products: Oxidized forms of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
科学研究应用
相似化合物的比较
4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)morpholine: Similar structure but with a methyl group instead of a hydrogen atom on the triazole ring.
3-Bromo-1H-1,2,4-triazole: Lacks the morpholine ring, making it less versatile in certain applications.
Uniqueness:
4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride is unique due to the presence of both the brominated triazole and morpholine rings, which confer distinct chemical and biological properties . This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .
属性
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDXUEKKEWUFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
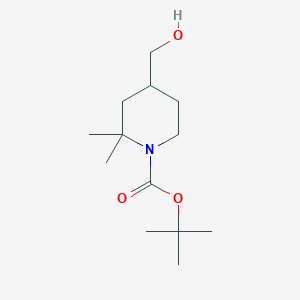
![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)
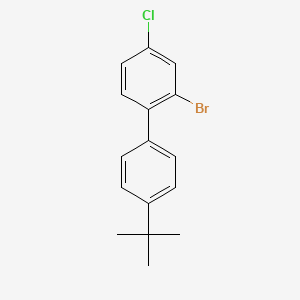
![Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B6295069.png)
![(S)-2-Methylazetidine [(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B6295070.png)
![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
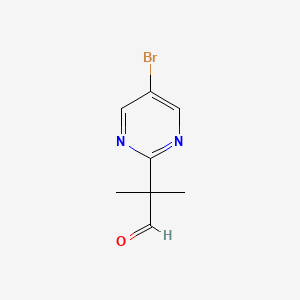
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)
![2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6295101.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B6295109.png)
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295119.png)
![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride](/img/structure/B6295124.png)
